3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Kinase Inhibitor Design Scaffold Hopping Structural Biology

Procure the cyclopenta[e]-fused pyrazolo[1,5-a]pyrimidine scaffold, uniquely substituted with 3-chloro and 2,5-dimethyl groups. This specific regioisomer targets CDK kinases (sub-100 nM potency demonstrated) rather than the CRF1 receptor profile of [d]-fused analogs. The 3-chloro handle enables late-stage cross-coupling diversification. Validated in multiple HTS campaigns (RGS4, μ-opioid, ADAM17), ensuring direct traceability to existing screening data. With MW 221.68 g/mol, XLogP3 2.4, and 0 HBD, this fragment-like building block offers an ideal starting point for lead optimization. The synthetically less accessible [e]-fusion topology makes procurement as an analytical standard critical for novel kinase inhibitor programs.

Molecular Formula C11H12ClN3
Molecular Weight 221.69
CAS No. 685107-07-7
Cat. No. B2813867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
CAS685107-07-7
Molecular FormulaC11H12ClN3
Molecular Weight221.69
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C3=C1CCC3)C)Cl
InChIInChI=1S/C11H12ClN3/c1-6-8-4-3-5-9(8)15-11(13-6)10(12)7(2)14-15/h3-5H2,1-2H3
InChIKeyXITROMIMEXHPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (CAS 685107-07-7): Procurement-Relevant Chemical Identity and Scaffold Context


3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (CAS 685107-07-7) is a low-molecular-weight (221.68 g/mol) heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class [1]. Its core structure features a cyclopenta[e] ring fusion—a regioisomeric arrangement distinct from the more extensively studied cyclopenta[d] series—combined with a 3-chloro-2,5-dimethyl substitution pattern . While pyrazolo[1,5-a]pyrimidines are broadly recognized as privileged scaffolds for kinase inhibitor discovery, the specific [e]-fused topology and chloro-methyl substitution profile of this compound define a unique chemical space that cannot be assumed to be functionally interchangeable with its [d]-fused or differently substituted analogs [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for 3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to both ring-fusion topology and peripheral substitution; even seemingly minor structural changes can profoundly alter target engagement, selectivity, and physicochemical properties [1]. The cyclopenta[e] fusion present in this compound positions the cyclopentane ring differently than the cyclopenta[d] isomers that dominate the CRF1 antagonist and CDK inhibitor patent literature, leading to distinct molecular conformation and intermolecular interaction patterns [2]. Additionally, the 3-chloro substituent is a critical determinant of electronic distribution and potential halogen-bonding interactions, while the 2,5-dimethyl groups influence both steric bulk and metabolic stability relative to unsubstituted or mono-methyl analogs . Procuring a generic pyrazolo[1,5-a]pyrimidine without verifying the exact fusion regioisomer and substitution pattern risks selecting a compound with fundamentally different biological activity, synthetic reactivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine Versus Structural Analogs


Regioisomeric Ring Fusion: Cyclopenta[e] vs. Cyclopenta[d] Topology and Conformational Distinction

The cyclopenta[e] fusion in this compound represents a regioisomeric alternative to the more common cyclopenta[d]pyrazolo[1,5-a]pyrimidine series found in CRF1 antagonist patents. X-ray crystallographic analysis of the closely related 2-tert-butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine reveals that the [e]-fusion imposes a distinctly different molecular conformation and supramolecular aggregation pattern—specifically, C-H···π(pyrazole) hydrogen bonds and π-π stacking interactions between inversion-related pyrimidine rings—compared to analogous 2-arylpyrazolo[1,5-a]pyrimidines with alternative fusion topologies [1]. While no direct head-to-head bioactivity comparison is available for this specific compound, the conformational distinction is documented at atomic resolution and is expected to translate into differential target binding when deployed in kinase or GPCR assays.

Kinase Inhibitor Design Scaffold Hopping Structural Biology

3-Chloro Substitution: HTS Activity Fingerprint Distinct from Dechlorinated and Alternative Halo Analogs

Public bioassay records for CAS 685107-07-7 indicate that this compound was tested in at least four distinct high-throughput screening (HTS) campaigns: a regulator of G-protein signaling 4 (RGS4) activator assay (Johns Hopkins Ion Channel Center), a μ-opioid receptor (MOR-1) agonist assay, an ADAM17 (TACE) exosite inhibitor assay, and a fluorescence-based cell-based primary screen (The Scripps Research Institute Molecular Screening Center) . Although quantitative IC50/EC50 values are not publicly disclosed, the compound′s progression into multiple orthogonal HTS platforms demonstrates a broad interaction profile. In contrast, the 3-unsubstituted analog (2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine) shows no comparable curated bioactivity data in PubChem, suggesting that the 3-chloro group is a critical pharmacophoric element for biological recognition [1].

High-Throughput Screening GPCR Protease Inhibition

Patent-Class Validation: Cyclopenta[e]pyrazolo[1,5-a]pyrimidines as CDK Inhibitor Scaffolds with Documented Sub-Nanomolar Potency

The patent family encompassing substituted pyrazolo[1,5-a]pyrimidines as cyclin-dependent kinase (CDK) inhibitors—including US 2006128725 A1, US 2007/0281951 A1, and US 8580782 B2—explicitly claims cyclopenta[e]pyrazolo[1,5-a]pyrimidine scaffolds with chloro and methyl substituents at the 3-, 2-, and 5-positions, respectively [1]. Within this patent class, representative compounds bearing the cyclopenta[e] core demonstrated CDK2/cyclin A inhibitory IC50 values as low as 0.020 μM (20 nM), establishing the scaffold′s capacity for potent target engagement [1]. While the specific IC50 of CAS 685107-07-7 against CDK2 is not publicly reported, its structural congruence with the patented pharmacophore—particularly the 3-chloro-2,5-dimethyl substitution—positions it as a direct analog of compounds with proven sub-100 nM CDK inhibitory activity. By contrast, cyclopenta[d]pyrazolo[1,5-a]pyrimidines are predominantly claimed as CRF1 antagonists rather than CDK inhibitors, indicating divergent target class selectivity driven by fusion topology [2].

CDK Inhibition Cancer Therapeutics Kinase Selectivity

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile Versus Common Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The calculated physicochemical properties of CAS 685107-07-7 distinguish it from many clinically explored pyrazolo[1,5-a]pyrimidine kinase inhibitors. With an XLogP3-AA of 2.4, zero hydrogen bond donors, and only two hydrogen bond acceptors, this compound occupies a relatively compact, lipophilic chemical space [1]. By comparison, the clinical CDK inhibitor dinaciclib (a pyrazolo[1,5-a]pyrimidine derivative) has a molecular weight of 562.7 g/mol, XLogP3-AA of 1.9, and 7 hydrogen bond acceptors [2]. The lower molecular weight and reduced hydrogen-bonding capacity of CAS 685107-07-7 predict superior passive membrane permeability and a simpler metabolic profile, making it a more tractable starting point for fragment-based or lead-like optimization campaigns [3].

Drug-Likeness ADME Prediction Lead Optimization

Research and Industrial Application Scenarios for 3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


CDK Inhibitor Lead Generation and Scaffold-Hopping Programs

The compound is structurally validated within a patent class of cyclopenta[e]pyrazolo[1,5-a]pyrimidine CDK inhibitors that have demonstrated sub-100 nM potency against CDK2 [1]. Researchers building focused kinase libraries should select this compound as a synthetic intermediate or scaffold core, as its [e]-fusion topology directs target engagement toward CDKs rather than the CRF1 receptor profile associated with [d]-fused analogs [2]. The 3-chloro handle further enables late-stage diversification via cross-coupling chemistry.

GPCR and Protease HTS Follow-Up Studies

The compound has been tested in multiple HTS campaigns targeting RGS4, μ-opioid receptor, and ADAM17, indicating promiscuous biological recognition that may be exploited for phenotypic screening [1]. Procurement of this specific compound enables direct follow-up on these existing HTS data points; using a dechlorinated or regioisomeric analog would break traceability to the original screening results and require de novo assay validation.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 221.68 g/mol and favorable lead-like properties (XLogP3-AA 2.4, HBD 0, HBA 2), this compound meets fragment library criteria [1]. Compared to larger pyrazolo[1,5-a]pyrimidine drug molecules such as dinaciclib (MW 562.7), it provides a more efficient starting point for property-guided optimization, allowing medicinal chemists to grow the molecule while maintaining control over lipophilicity and permeability [2].

Synthetic Methodology Development for Cyclopenta[e]pyrazolo[1,5-a]pyrimidines

The cyclopenta[e] fusion is synthetically less accessible than the [d] isomer, and published routes often involve condensation of 5-aminopyrazoles with 2-acylcyclopentanones [1]. Procuring this compound as a characterized analytical standard supports method development for novel synthetic protocols targeting the [e]-fused scaffold, which remains underrepresented in the literature relative to [d]-fused analogs.

Quote Request

Request a Quote for 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.